![molecular formula C11H13NO3 B181343 3-(4-Acetamidophenyl)propanoic acid CAS No. 6325-43-5](/img/structure/B181343.png)
3-(4-Acetamidophenyl)propanoic acid
Overview
Description
3-(4-Acetamidophenyl)propanoic acid is a chemical compound with the molecular formula C11H13NO3 . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 3-(4-Acetamidophenyl)propanoic acid or its derivatives has been discussed in several studies. For instance, a study discusses the utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Molecular Structure Analysis
The molecular structure of 3-(4-Acetamidophenyl)propanoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 207.226 Da and the monoisotopic mass is 207.089539 Da .Scientific Research Applications
Antimicrobial Activity
Derivatives of 3-(4-Acetamidophenyl)propanoic acid have been characterized for their antimicrobial activity. This includes establishing structure-activity relationships (SAR) and further in silico ADME (absorption, distribution, metabolism, and excretion) characterization to understand their potential as antibacterial and antifungal agents .
Pharmaceutical Research
The compound’s derivatives are also used in pharmaceutical research. For example, (S)-3-(4-Acetamidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a related compound with a CAS number 114117-42-9, indicating its relevance in scientific studies and potential therapeutic applications .
Antiviral Activity
Some derivatives have shown significant antiviral activity, particularly against influenza A. This suggests that 3-(4-Acetamidophenyl)propanoic acid could be a precursor or a structural component in synthesizing compounds with targeted antiviral properties .
Mechanism of Action
Target of Action
3-(4-Acetamidophenyl)propanoic acid, also known as a profen , primarily targets inflammatory pathways in the body. Profens are a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) that reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .
Mode of Action
The compound interacts with its targets by inhibiting the production of prostaglandins , chemicals in the body that cause inflammation and pain. This is achieved by blocking the enzyme cyclooxygenase, which is involved in the production of prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins. By inhibiting the cyclooxygenase enzyme, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
The profens generally have moderately short initial half-lives of 2–5 hours although they have long terminal half-lives . The major exception is naproxen which has a half-life of about 15 hours . The profens are available mostly as their racemates, i.e., equal mixtures of the R and S stereoisomers .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain. This is due to the decreased production of prostaglandins, which are responsible for these symptoms. In addition, the compound has been shown to have anticancer and antioxidant activities .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound .
properties
IUPAC Name |
3-(4-acetamidophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBJTZAUYXHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283324 | |
Record name | 3-(4-acetamidophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetamidophenyl)propanoic acid | |
CAS RN |
6325-43-5 | |
Record name | NSC30906 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-acetamidophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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